molecular formula C12H23N3O B12999131 2-amino-1-[(3S)-3-(cyclopropylmethylamino)piperidin-1-yl]propan-1-one

2-amino-1-[(3S)-3-(cyclopropylmethylamino)piperidin-1-yl]propan-1-one

Cat. No.: B12999131
M. Wt: 225.33 g/mol
InChI Key: PYSMUIKEALCKJG-UMJHXOGRSA-N
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Description

2-amino-1-[(3S)-3-(cyclopropylmethylamino)piperidin-1-yl]propan-1-one is a complex organic compound with a unique structure that includes a piperidine ring and a cyclopropylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-[(3S)-3-(cyclopropylmethylamino)piperidin-1-yl]propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Cyclopropylmethylamino Group: This step involves the reaction of the piperidine intermediate with a cyclopropylmethylamine under controlled conditions.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-[(3S)-3-(cyclopropylmethylamino)piperidin-1-yl]propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-amino-1-[(3S)-3-(cyclopropylmethylamino)piperidin-1-yl]propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-1-[(3S)-3-(cyclopropylmethylamino)piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1-[(3S)-3-(cyclopropylmethylamino)piperidin-1-yl]propan-1-one
  • 2-amino-1-[(3S)-3-(cyclopropylmethylamino)piperidin-1-yl]butan-1-one
  • 2-amino-1-[(3S)-3-(cyclopropylmethylamino)piperidin-1-yl]pentan-1-one

Uniqueness

This compound is unique due to its specific structural features, such as the cyclopropylmethylamino group and the piperidine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H23N3O

Molecular Weight

225.33 g/mol

IUPAC Name

2-amino-1-[(3S)-3-(cyclopropylmethylamino)piperidin-1-yl]propan-1-one

InChI

InChI=1S/C12H23N3O/c1-9(13)12(16)15-6-2-3-11(8-15)14-7-10-4-5-10/h9-11,14H,2-8,13H2,1H3/t9?,11-/m0/s1

InChI Key

PYSMUIKEALCKJG-UMJHXOGRSA-N

Isomeric SMILES

CC(C(=O)N1CCC[C@@H](C1)NCC2CC2)N

Canonical SMILES

CC(C(=O)N1CCCC(C1)NCC2CC2)N

Origin of Product

United States

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